molecular formula C17H20ClN3O3S B2726061 2-((5-((4-Chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-methylpiperidin-1-yl)ethanone CAS No. 842959-74-4

2-((5-((4-Chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-methylpiperidin-1-yl)ethanone

Cat. No. B2726061
CAS RN: 842959-74-4
M. Wt: 381.88
InChI Key: RACQZMKDUVYXRR-UHFFFAOYSA-N
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Description

2-((5-((4-Chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-methylpiperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H20ClN3O3S and its molecular weight is 381.88. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity

One study investigates the radical scavenging and endogenous defence system inducing activities of 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, a compound structurally related to the query chemical. This compound is reported to have significant reducing potential due to the presence of an -SH group, translating into antioxidant activity. The compound exhibited promising results in various assays measuring antioxidant activity, including hydrogen peroxide scavenging and nitric oxide scavenging assays. The study highlights the compound's potential to abrogate oxidation by inducing endogenous defence systems and preventing radical chain reactions, suggesting it could be a potent antioxidant worth further investigation (Shehzadi et al., 2018).

Antimicrobial Activity

Research on 2-substituted-3-methylbenzofuran derivatives, which share some structural features with the query compound, demonstrates significant antimicrobial activity. These compounds were synthesized and tested against various fungal and bacterial species, showing a promising spectrum of antimicrobial properties. This suggests that structurally related compounds could potentially be explored for their antimicrobial applications, contributing to the development of new antimicrobial agents (Abdel‐Aziz et al., 2009).

Fungicidal Activity

Another study focused on the synthesis and fungicidal activity of novel 1,5-Diaryl-1H-Pyrazol-3-Oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties. These compounds demonstrated moderate inhibitory activity against Gibberella zeae, a pathogenic fungus affecting crops. This finding indicates the potential of related compounds in agricultural applications, particularly in the development of new fungicides (Liu et al., 2012).

properties

IUPAC Name

2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3S/c1-12-4-2-3-9-21(12)16(22)11-25-17-20-19-15(24-17)10-23-14-7-5-13(18)6-8-14/h5-8,12H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACQZMKDUVYXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CSC2=NN=C(O2)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-((4-Chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-methylpiperidin-1-yl)ethanone

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